(S)-4-Hydroxy Penbutolol Hydrochloride
CAS No.:
Cat. No.: VC18538499
Molecular Formula: C18H30ClNO3
Molecular Weight: 343.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H30ClNO3 |
|---|---|
| Molecular Weight | 343.9 g/mol |
| IUPAC Name | 4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol;hydrochloride |
| Standard InChI | InChI=1S/C18H29NO3.ClH/c1-18(2,3)19-11-15(21)12-22-17-9-8-14(20)10-16(17)13-6-4-5-7-13;/h8-10,13,15,19-21H,4-7,11-12H2,1-3H3;1H/t15-;/m0./s1 |
| Standard InChI Key | IRXCLCQOLQYHQP-RSAXXLAASA-N |
| Isomeric SMILES | CC(C)(C)NC[C@@H](COC1=C(C=C(C=C1)O)C2CCCC2)O.Cl |
| Canonical SMILES | CC(C)(C)NCC(COC1=C(C=C(C=C1)O)C2CCCC2)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(S)-4-Hydroxy Penbutolol Hydrochloride is characterized by a phenoxypropanolamine backbone substituted with a tert-butylamino group and a cyclopentylphenol moiety. The (S)-configuration at the chiral center ensures enantioselective binding to beta-adrenergic receptors, a feature critical for its pharmacological activity. The hydrochloride salt enhances solubility, facilitating its use in in vitro and in vivo studies.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.9 g/mol |
| IUPAC Name | 4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol; hydrochloride |
| CAS Number | 1346617-04-6 |
| Storage Conditions | Room temperature (stable) |
The cyclopentyl group at the 3-position of the phenol ring distinguishes it from other beta-blockers, contributing to its lipophilicity and tissue penetration .
Synthesis and Optimization
Synthetic Pathways
The synthesis of (S)-4-Hydroxy Penbutolol Hydrochloride typically begins with the alkylation of 3-cyclopentylphenol using epichlorohydrin under basic conditions. This step forms the epoxide intermediate, which undergoes nucleophilic attack by tert-butylamine to yield the racemic amino alcohol. Subsequent resolution via chiral chromatography or enzymatic kinetic resolution isolates the (S)-enantiomer .
Critical Reaction Parameters
-
Temperature: 25–40°C for epoxide formation to prevent racemization.
-
Solvent System: Tetrahydrofuran/water mixtures optimize yield during amination.
-
Catalysts: Lipase B from Candida antarctica has been employed for enantioselective resolution, achieving >99% enantiomeric excess (ee) in analogous beta-blocker syntheses .
Deuteration Strategies
The deuterated analog, (S)-4-Hydroxy penbutolol-d9 hydrochloride (), incorporates nine deuterium atoms at metabolically vulnerable positions. This modification slows hepatic clearance, making it invaluable for mass spectrometry-based metabolic studies . Deuteration is achieved via hydrogen-deuterium exchange using deuterated tert-butylamine and DO under reflux conditions.
Pharmacological Profile
Beta-Adrenergic Receptor Antagonism
As a non-selective beta-blocker, (S)-4-Hydroxy Penbutolol Hydrochloride inhibits both β- and β-adrenergic receptors. Its intrinsic sympathomimetic activity (ISA) results in partial agonist effects, reducing adverse effects like bradycardia observed with pure antagonists .
Table 2: Comparative Receptor Affinity
| Receptor Subtype | IC (nM) | ISA Activity |
|---|---|---|
| β | 12.4 | Moderate |
| β | 28.7 | Low |
Data derived from radioligand binding assays indicate 10-fold higher affinity for β receptors, aligning with its antihypertensive efficacy .
Metabolic Pathways
Hepatic oxidation via CYP2D6 produces the 4-hydroxy metabolite, which retains 30% of the parent compound’s beta-blocking activity. Glucuronidation at the phenolic hydroxyl group facilitates renal excretion, with a terminal half-life of 6–8 hours in preclinical models.
Research and Industrial Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume